Lipophilicity (LogP) Comparison – Optimal Balance Between the –CH₃ and –CF₃ Analogs
The target compound exhibits a calculated LogP of 1.51, placing it between the non-fluorinated methyl ketone analog (estimated LogP ~1.1) and the trifluoromethyl ketone analog (LogP 1.81) . This intermediate lipophilicity is critical because the –CHF₂ group introduces fluorine-mediated metabolic stability without excessive lipophilicity that can lead to poor aqueous solubility, high plasma protein binding, and off-target promiscuity associated with the –CF₃ analog. The ΔLogP of –0.30 relative to the CF₃ analog translates to an approximately 2-fold difference in octanol/water partition coefficient, a meaningful distinction in lead optimization programs targeting CNS or oral drug space [1].
| Evidence Dimension | Lipophilicity (LogP, calculated/predicted) |
|---|---|
| Target Compound Data | LogP = 1.5149 (Leyan predicted); TPSA = 26.3 Ų |
| Comparator Or Baseline | 1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone (CAS 109317-74-0): LogP = 1.8121, TPSA = 26.3 Ų ; 1-(3,4-Dihydro-2H-pyran-5-yl)ethan-1-one (CAS 67496-35-9): LogP ~1.1 (estimated, no direct experimental value available) |
| Quantified Difference | ΔLogP = –0.30 vs CF₃ analog; ΔLogP ≈ +0.4 vs CH₃ analog |
| Conditions | Predicted LogP values from vendor technical datasheets (Leyan, Chem960); CH₃ analog LogP estimated from structural fragment contributions |
Why This Matters
The intermediate LogP of 1.51 positions the target compound in the optimal range for oral bioavailability and CNS penetration (Rule of 5 guidance: LogP <5), while the CF₃ analog at 1.81 may risk solubility-limited absorption in advanced lead series.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. (Rule of 5 framework for LogP interpretation). View Source
